(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Overview
Description
“(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the formula C₁₆H₁₄O₅ . It is identified by the CAS Number: 664366-07-8 .
Molecular Structure Analysis
The molecular weight of this compound is 286.28 . The InChI code for this compound is 1S/C16H14O5/c1-7-9(3)20-13-6-14-11(4-10(7)13)8(2)12(5-15(17)18)16(19)21-14/h4,6H,5H2,1-3H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.28 . It should be stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Chemical Properties
Multicomponent Condensation Synthesis : A study by Gorbunov et al. (2018) detailed the synthesis of compounds structurally related to (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid. They developed a method for synthesizing substituted 2-(2-aryl-4-oxo-4H-furo[3,2-c]chromen-3-yl)acetic acids and similar compounds through multicomponent condensation of heterocyclic enols, arylglyoxals, and Meldrum's acid (Gorbunov et al., 2018).
New Approach to Synthesis : Lichitsky et al. (2021) described a novel approach for synthesizing 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, demonstrating a two-step multicomponent condensation process. This study highlights the versatility and adaptability in synthesizing structurally diverse furylacetic acid derivatives (Lichitsky et al., 2021).
Biomedical Applications
Antineoplastic Activity : Gašparová et al. (2013) investigated 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives for their antineoplastic (anti-tumor) activities. They identified that these compounds, related to the subject compound, possess potential as new leading skeletons for antitumor activity study (Gašparová et al., 2013).
Antibacterial Activity : The synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were explored by Čačić et al. (2006). These compounds demonstrated potential in developing new antibacterial agents (Čačić et al., 2006).
- al. (2009) reported on the synthesis of furo[3,2-f]chromanes with demonstrated antimycobacterial activity, offering a potential avenue for the development of new antimycobacterial agents. The study underscores the importance of structural analogs of this compound in medicinal chemistry (Alvey et al., 2009).
Photochemical and Material Science Applications
Photoactive Cellulose Derivatives : Wondraczek et al. (2012) synthesized photoactive derivatives of cellulose using a compound structurally related to the subject chemical. These derivatives were water-soluble and showed potential for creating smart materials due to their light-triggered photodimerization capabilities (Wondraczek et al., 2012).
Antioxidant Activity : Kadhum et al. (2011) studied the antioxidant activity of new coumarin derivatives, related to the chemical . These compounds showed promising results in radical scavenging assays, suggesting their utility as antioxidants (Kadhum et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-7-9(3)20-13-6-14-11(4-10(7)13)8(2)12(5-15(17)18)16(19)21-14/h4,6H,5H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERSMYLCKDYTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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